molecular formula C14H16ClNO3 B3071409 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid CAS No. 1010938-67-6

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B3071409
CAS No.: 1010938-67-6
M. Wt: 281.73 g/mol
InChI Key: TUHDGQPNBDNMPV-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid (CAS 1010938-67-6) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With the molecular formula C14H16ClNO3 and a molecular weight of 281.73 g/mol, this compound features a piperidine-4-carboxylic acid core that is N-acylated with a 2-(4-chlorophenyl)acetyl group . The piperidine scaffold is a privileged structure in drug discovery, frequently employed in the synthesis of compounds for biological screening . This specific derivative is designed for use as a key intermediate in the research and development of novel pharmacologically active molecules. Its structure makes it a valuable precursor for constructing more complex compounds, particularly in the synthesis of piperidine-based ligands and potential drug candidates . Researchers utilize this compound under the strict condition of "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) and handling protocols must be consulted prior to use.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHDGQPNBDNMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid typically involves the acetylation of piperidine derivatives. One common method includes the reaction of 4-chlorophenylacetic acid with piperidine-4-carboxylic acid under specific conditions to yield the desired compound . The reaction is often catalyzed by agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The exact molecular pathways involved include interactions with viral RNA polymerase and protease enzymes, leading to the inhibition of viral RNA synthesis and protein processing .

Comparison with Similar Compounds

1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

  • Structure: Replaces the phenylacetyl group with a phenoxyacetyl moiety.
  • Molecular Formula: C₁₄H₁₆ClNO₄; Molecular Weight: 297.74 g/mol .
  • Higher molecular weight (297.74 vs. 267.7 g/mol) may reduce membrane permeability in biological systems.

1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic Acid

  • Structure : Features a sulfonyl group instead of acetyl.
  • Molecular Formula: C₁₂H₁₂ClNO₄S; Molecular Weight: 301.52 g/mol .
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, enhancing acidity (pKa ~1–2) compared to the acetyl derivative.
  • Applications : Sulfonyl derivatives are common in antiviral and antibacterial agents due to their stability and binding affinity.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

  • Structure : Substitutes acetyl with a benzoyl group bearing an ortho-chloro substituent.
  • Molecular Formula: C₁₃H₁₄ClNO₃; Molecular Weight: 267.7 g/mol .
  • Similar molecular weight but distinct electronic properties due to the benzoyl group’s conjugation.
  • Solubility : Slightly soluble in chloroform and DMSO, suggesting moderate lipophilicity .

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

  • Structure : Incorporates a pyrimidine ring instead of phenyl.
  • Molecular Formula : C₁₀H₁₂ClN₃O₂; Molecular Weight : 241.67 g/mol .
  • Key Differences :
    • The pyrimidine ring enables aromatic stacking and hydrogen bonding, enhancing interactions with nucleic acids or ATP-binding pockets.
    • Lower molecular weight (241.67 vs. 267.7 g/mol) may improve bioavailability.
  • Applications : Pyrimidine derivatives are prevalent in kinase inhibitors and antiviral therapies.

1-[(4-Chlorophenyl)methyl]-4-(Fmoc-amino)-4-piperidinecarboxylic Acid

  • Structure: Adds a benzyl group and an Fmoc-protected amino group.
  • Molecular Formula : C₂₈H₂₆ClN₂O₅; Molecular Weight : 505.97 g/mol .
  • Key Differences :
    • The Fmoc group (fluorenylmethyloxycarbonyl) is used in solid-phase peptide synthesis for temporary protection of amines.
    • Increased steric bulk and complexity limit its use in small-molecule therapeutics but enhance utility in peptide engineering.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Notable Properties/Applications
1-[2-(4-Chlorophenyl)acetyl]piperidine-4-carboxylic acid C₁₄H₁₆ClNO₃ 267.7 Phenylacetyl Alphavirus inhibitor intermediate
1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid C₁₄H₁₆ClNO₄ 297.74 Phenoxyacetyl High polarity for targeted binding
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid C₁₂H₁₂ClNO₄S 301.52 Sulfonyl Enhanced acidity for ionic interactions
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄ClNO₃ 267.7 Benzoyl Steric hindrance for conformation control
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 Pyrimidine Nucleic acid/protein interaction
1-[(4-Chlorophenyl)methyl]-4-(Fmoc-amino)-4-piperidinecarboxylic acid C₂₈H₂₆ClN₂O₅ 505.97 Fmoc-protected amine Peptide synthesis

Biological Activity

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, and enzyme inhibition effects.

Chemical Structure

The compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the 4-chlorophenyl group and the acetyl moiety contributes to its unique interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)0.08Apoptosis induction
Similar piperidine derivativesFaDu (hypopharyngeal)Slightly better than bleomycinCytotoxicity and apoptosis

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in macrophage models stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundModel UsedEffect Observed
This compoundLPS-stimulated macrophagesReduced IL-1β release by ~19% at 10 µM
Related compoundsVarious inflammatory modelsSignificant inhibition of cytokine release

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various physiological processes. For example, it has shown activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling and potentially improve cognitive function .

Table 3: Enzyme Inhibition Data

Enzyme TargetInhibition TypeReference
Acetylcholinesterase (AChE)Competitive inhibition
Butyrylcholinesterase (BuChE)Non-competitive inhibition observed in related compounds

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperidine derivatives similar to this compound.

  • Study on Anticancer Properties : A study involving a series of piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications around the piperidine core can enhance biological activity .
  • Inflammation Model : In a model of acute inflammation, compounds with structural similarities were tested for their ability to reduce swelling and inflammatory markers, showing promising results that warrant further investigation .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or acylation reactions. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are synthesized using dichloromethane as a solvent and sodium hydroxide as a base, with subsequent purification via column chromatography . Key parameters to optimize include:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.
  • Purification : Recrystallization or HPLC (as used for 1-Acetyl-4-piperidinecarboxylic acid ) ensures ≥95% purity .
  • Yield improvement : Adjusting stoichiometric ratios of reagents (e.g., acyl chloride to piperidine derivatives) and reaction time.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural elucidation : Use 1^1H/13^13C NMR to confirm the piperidine ring, acetyl group, and 4-chlorophenyl substituent. For example, N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide was validated via crystallography (COD Entry 2230670), with lattice parameters (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
  • Purity assessment : HPLC with a C18 column and UV detection (λ = 254 nm) is standard, as applied to 1-Acetyl-4-piperidinecarboxylic acid .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C14_{14}H16_{16}ClNO4_4 has a theoretical mass of 297.74 g/mol) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles, as recommended for structurally similar compounds like 4-(PHENYLAMINO)-1-(PHENYLMETHYL)-4-PIPERIDINE CARBOXYLIC ACID HYDROCHLORIDE .
  • Ventilation : Use fume hoods to avoid inhalation risks (H315-H319 codes for irritation) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels, following protocols for piperidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes or receptors). For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride was studied for receptor interactions using similar approaches .
  • QSAR modeling : Correlate structural features (e.g., logP = 0.283 for related compounds) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess absorption/distribution (e.g., topological polar surface area < 90 Å2^2 enhances bioavailability) .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm activity trends, as done for 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid .
  • Batch consistency : Verify compound purity across synthesis batches via NMR and HPLC .
  • Control experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to rule out assay artifacts.

Q. What strategies enable enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to control stereochemistry, as applied to 1-[2-[methyl-(4-methyl-1H-pyrrole-3-carbonyl)amino]acetyl]piperidine-3-carboxylic acid analogs .
  • Chiral chromatography : Employ Chiralpak columns (e.g., IA/IB) for separation, validated via circular dichroism (CD) spectroscopy .
  • Crystallization : Recrystallize in chiral solvents (e.g., (R)-limonene) to isolate desired enantiomers .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Prodrug design : Introduce ester groups (e.g., ethyl ester) to improve lipophilicity, as seen in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride derivatives .
  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or heteroaromatic rings to modulate metabolic stability .
  • Salt formation : Prepare hydrochloride salts (e.g., Piperidine-4-carboxylic acid hydrochloride , F.W. 165.6) to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid
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1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid

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